5-Methoxy-2-methyl-3-indoleacetic acid

Catalog No.
S591060
CAS No.
2882-15-7
M.F
C12H13NO3
M. Wt
219,24 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-2-methyl-3-indoleacetic acid

CAS Number

2882-15-7

Product Name

5-Methoxy-2-methyl-3-indoleacetic acid

IUPAC Name

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid

Molecular Formula

C12H13NO3

Molecular Weight

219,24 g/mole

InChI

InChI=1S/C12H13NO3/c1-7-9(6-12(14)15)10-5-8(16-2)3-4-11(10)13-7/h3-5,13H,6H2,1-2H3,(H,14,15)

InChI Key

TXWGINUZLBAKDF-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)O

Synonyms

5-Methoxy-2-methyl-3-indoleaceticacid;2882-15-7;5MIAA;(5-Methoxy-2-methyl-1H-indol-3-yl)aceticacid;2-(5-methoxy-2-methyl-1H-indol-3-yl)aceticacid;1H-Indole-3-aceticacid,5-methoxy-2-methyl-;TXWGINUZLBAKDF-UHFFFAOYSA-N;DESCHLOROBENZOYLINDOMETHACIN;5-Methoxy-2-methylindoleaceticacid;5-methoxy-2-methylindole-3-aceticacid;2-(5-methoxy-2-methylindol-3-yl)aceticacid;PubChem16841;AC1Q5VLC;AC1L2QA4;AC1Q4F1C;CHEMBL1058;Oprea1_768754;N-Deschlorobenzoylindomethacin;KSC204E7R;SCHEMBL454792;105171_ALDRICH;STOCK1N-17012;CTK1A4278;ZINC56398;5-Methoxy-methylindoleaceticacid

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)O

Analytical Applications

  • Determination of indomethacin and its impurities

    5-Methoxy-2-methyl-3-indoleacetic acid (5-M2M-IAA) has been employed in the quantitative determination of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID), and its major impurities in suppository and capsule formulations using High-Performance Liquid Chromatography (HPLC) []. This method provides a reliable and accurate means of assessing the purity and quality of indomethacin-based pharmaceutical products.

  • Metabolite analysis

    5-M2M-IAA has also been utilized in the development of a fast, sensitive, and simultaneous method for the determination of serotonin metabolites using Liquid Chromatography with Mass Spectrometry (LC-MS) detection []. This technique allows for the efficient and accurate profiling of serotonin metabolites, which can be crucial in various research areas, including neuropharmacology and psychiatric studies.

Source and Occurrence

  • Natural product: 5-M2M-IAA is a naturally occurring compound found in tomatoes (Solanum lycopersicum) []. While its specific biological function in the plant is not fully elucidated, its presence suggests a potential role in plant physiology or defense mechanisms.

5-Methoxy-2-methyl-3-indoleacetic acid is an indole derivative with the molecular formula C₁₂H₁₃N₁O₃ and a molecular weight of 219.24 g/mol. It is recognized as a natural product found in various plants, notably Solanum lycopersicum (tomato) . The compound features a methoxy group and a methyl group attached to the indole structure, contributing to its unique properties and biological activities.

Typical of indole derivatives. These include:

  • Alkylation: The indole nitrogen can participate in alkylation reactions, potentially forming more complex derivatives.
  • Hydrolysis: As a metabolite of indomethacin, it can undergo hydrolysis under alkaline conditions, producing different products .
  • Oxidation: The methoxy group may be oxidized to form corresponding aldehydes or acids.

These reactions highlight the compound's potential for further chemical modifications and applications in synthetic chemistry.

This compound exhibits various biological activities, including:

  • Anti-inflammatory effects: As a metabolite of indomethacin, it has been studied for its role in mediating anti-inflammatory responses .
  • Inhibition of platelet aggregation: Research has shown that 5-methoxy-2-methyl-3-indoleacetic acid can significantly inhibit platelet aggregation in vitro, suggesting potential cardiovascular applications .
  • Neuroprotective properties: Some studies indicate that it may have neuroprotective effects, though further research is needed to fully elucidate these mechanisms.

Several synthesis methods for 5-methoxy-2-methyl-3-indoleacetic acid have been reported:

  • Starting from indole derivatives: The synthesis often begins with commercially available indoles, which are then subjected to methylation and methoxylation reactions.
  • Utilization of natural sources: Extraction from plant sources like Solanum lycopersicum has also been employed for obtaining the compound in its natural form .

These methods reflect both synthetic and natural approaches to producing this compound.

5-Methoxy-2-methyl-3-indoleacetic acid has several applications across different fields:

  • Pharmaceuticals: Its anti-inflammatory and platelet-inhibitory properties make it a candidate for developing new therapeutic agents.
  • Biochemical research: Used as a standard in studies related to serotonin metabolism and other biochemical pathways .
  • Natural product studies: It serves as a model compound for investigating the pharmacological properties of indole derivatives.

Interaction studies involving 5-methoxy-2-methyl-3-indoleacetic acid primarily focus on its effects on biological systems:

  • Serotonin metabolism: It has been utilized in studies aimed at understanding serotonin-related pathways, indicating its role as a metabolite .
  • Platelet function: Research indicates that this compound interacts with platelet-rich plasma, affecting aggregation processes .

These studies provide insights into the compound's potential therapeutic roles.

Several compounds share structural similarities with 5-methoxy-2-methyl-3-indoleacetic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
IndomethacinIndole derivativeNon-steroidal anti-inflammatory drug
5-Hydroxyindoleacetic acidHydroxy group on the indoleImportant in serotonin metabolism
3-Indolepropionic acidPropionic acid side chainNeuroprotective properties
2-MethylindoleMethyl group on the second carbonLess studied but relevant in pharmacology

5-Methoxy-2-methyl-3-indoleacetic acid stands out due to its specific methoxy substitution, which influences its biological activity and interaction profiles compared to these similar compounds.

XLogP3

1.9

UNII

KY9AD0AQM0

Other CAS

2882-15-7

Wikipedia

5-Methoxy-2-methyl-3-indoleacetic acid

Dates

Modify: 2023-08-15

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